molecular formula C20H18N2O5S B1206909 Benzmetanide CAS No. 28395-11-1

Benzmetanide

Cat. No.: B1206909
CAS No.: 28395-11-1
M. Wt: 398.4 g/mol
InChI Key: UCNWQTMKAPAUHU-UHFFFAOYSA-N
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Description

Benzmetanide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which contributes to its distinct properties and functionalities.

Scientific Research Applications

Benzmetanide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzmetanide can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by refluxing and neutralization with hydrochloric acid . The resulting product is then purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, cooling, and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benzmetanide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which Benzmetanide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzmetanide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

3-(benzylamino)-4-phenoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c21-28(25,26)18-12-15(20(23)24)11-17(22-13-14-7-3-1-4-8-14)19(18)27-16-9-5-2-6-10-16/h1-12,22H,13H2,(H,23,24)(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNWQTMKAPAUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182619
Record name Benzmetanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28395-11-1
Record name Benzmetanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzmetanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid (1 g), ethanol (20 ml), and 4N hydrochloric acid (5ml) was refluxed for 2.5 hours. Then 2N sodium hydroxide (15 ml) was added, and the reaction mixture was heated on a steam bath for 30 minutes. After cooling, the pH was adjusted to 2.5 by addition of 4N hydrochloric acid, and the precipitated 3-benzylamino-4-phenoxy-5-sulphamyl-benzoic acid was isolated by filtation. After recrystallization from aqueous ethanol and drying, the compound was obtained with a melting point of 264°-265° C.
Name
5-acetylsulphamyl-3-benzylamino-4-phenoxy-benzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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